![molecular formula C11H22NO6P B021052 2-Methacryloyloxyethyl phosphorylcholine CAS No. 67881-98-5](/img/structure/B21052.png)
2-Methacryloyloxyethyl phosphorylcholine
Overview
Description
MPC is a zwitterionic phosphorylcholine group-containing methacrylate monomer . It is the most suitable monomer to mimic the phospholipid polar groups contained within cell membranes . MPC polymers can provide an artificial cell membrane-like structure at the surface as an excellent interface between artificial systems and biological systems .
Synthesis Analysis
The synthesis and properties of phosphorylcholine group-bearing methacrylate, MPC, and its polymers are described in detail . MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces .Molecular Structure Analysis
MPC has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane . This special surface structure has a unique capacity to prevent nonspecific protein adsorption .Chemical Reactions Analysis
MPC polymers have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .Physical And Chemical Properties Analysis
MPC has bioinert properties due to the presence of a zwitterionic phosphorylcholine (PC) group in the side chain . It has excellent resistance to cell adhesion, blood coagulation, and non-specific protein adsorption .Scientific Research Applications
Biocompatible Coatings for Medical Devices
MPC polymers are utilized to create biocompatible coatings on medical devices. These coatings are designed to prevent blood clotting and bacterial adhesion, which is crucial for devices that come into contact with blood or are implanted in the body . The zwitterionic nature of MPC mimics the cell membrane, which helps in resisting protein adsorption and cell adhesion, thereby reducing the risk of thrombosis and infection.
Drug Delivery Systems
MPC’s resistance to protein adsorption makes it an excellent candidate for drug delivery systems. It can be used to form the outer layer of drug-carrying nanoparticles, ensuring that the drug evades the immune system and reaches its target effectively. This application is particularly valuable in targeted cancer therapies, where MPC’s properties can help in delivering chemotherapeutic agents directly to tumor cells .
Biosensors
In the field of biosensors, MPC polymers contribute to the development of surfaces that can specifically recognize and bind to biomarkers like C-reactive protein. This specificity, combined with MPC’s antifouling properties, allows for the creation of biosensors with high sensitivity and low background noise, which are essential for accurate diagnostics .
Artificial Implants
MPC is used in the surface modification of artificial implants, including long-term implantable organs. Its biocompatibility improves the integration of these implants with the body’s tissues and reduces the immune response. This application is significant for the development of artificial organs that can function over extended periods without complications .
Lithium-based Batteries
MPC serves as a monomer to produce zwitterionic polymer networks in solvate ionic liquids, which are used as gel electrolytes in lithium-based batteries. These gel electrolytes are key components in developing safe, high-performance batteries with improved stability and conductivity .
Gel Electrolytes
The application of MPC in gel electrolytes extends beyond lithium-based batteries. It can be used to create fully zwitterionic polymer networks that serve as gel electrolytes in various electrochemical devices. These gel electrolytes benefit from MPC’s ionic nature, which contributes to the efficient transport of ions and enhances the device’s overall performance .
Future Directions
MPC polymers have been used for surface modification of medical devices, including long-term implantable artificial organs to improve biocompatibility . The use of MPC polymers has increased worldwide as a result of their specific properties at the interface of artificial cell membrane-like structures . They are also being explored for use in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRUEAFVQITHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67881-99-6 | |
Record name | Poly(MPC) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20936115 | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methacryloyloxyethyl phosphorylcholine | |
CAS RN |
67881-98-5 | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methacryloyloxyethyl phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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